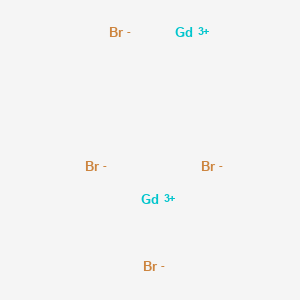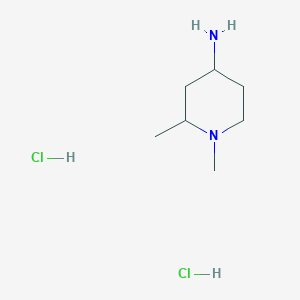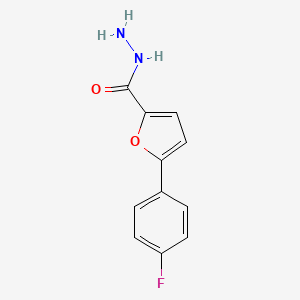
5-(4-Fluorophenyl)furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a carbohydrazide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 4-fluorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Fluorophenyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.
Substitution: The furan ring and the phenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives .
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)furan-2-carbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Chlorophenyl)furan-2-carbohydrazide: Similar structure but with a chlorine substituent instead of fluorine.
5-(4-Methoxyphenyl)furan-2-carbohydrazide: Contains a methoxy group instead of a fluorine atom.
5-(4-Nitrophenyl)furan-2-carbohydrazide: Features a nitro group in place of the fluorine atom.
Uniqueness
5-(4-Fluorophenyl)furan-2-carbohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications .
Propiedades
Fórmula molecular |
C11H9FN2O2 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15) |
Clave InChI |
DCWMJMZWFNAANF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



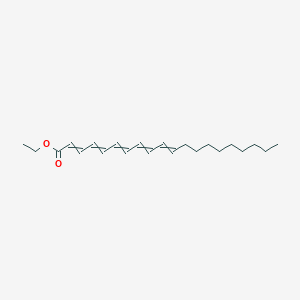
![(5E)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444790.png)
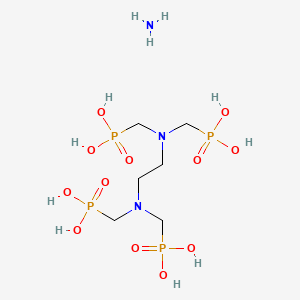
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)
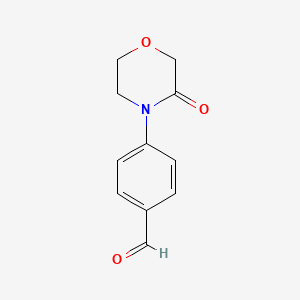
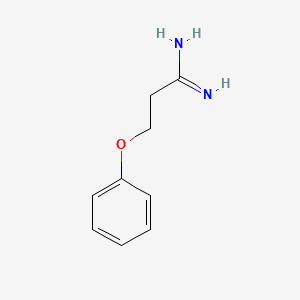
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B12444821.png)
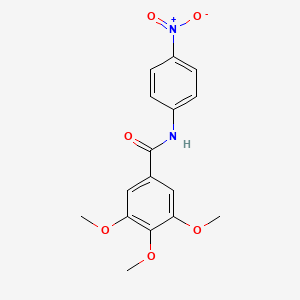
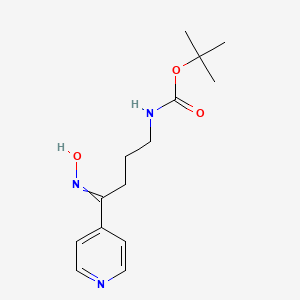
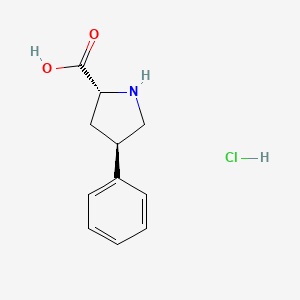
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
